molecular formula C9H16N2O18P4 B162272 Uridine 5'-tetraphosphate CAS No. 10003-94-8

Uridine 5'-tetraphosphate

Cat. No.: B162272
CAS No.: 10003-94-8
M. Wt: 564.12 g/mol
InChI Key: SBVYRQFJZOKNGO-XVFCMESISA-N
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Description

Uridine 5’-tetraphosphate is a nucleotide derivative composed of uridine and four phosphate groups. It is a significant compound in various biochemical processes, particularly in the synthesis of RNA and the regulation of cellular activities. This compound is known for its role in energy transfer and signal transduction within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine 5’-tetraphosphate typically involves the phosphorylation of uridine monophosphate. One common method includes the use of uridine-5’-monophosphate disodium salt, which is dissolved in purified water and then subjected to a series of reactions involving tri-n-butylamine and diisopropylcarbodiimide . The reaction is carried out at controlled temperatures to ensure the formation of the desired tetraphosphate compound.

Industrial Production Methods

For large-scale production, methods have been developed to synthesize Uridine 5’-tetraphosphate efficiently. These methods often involve the use of stable, soluble, and non-toxic salts such as tetrammonium and tetrasodium salts . The industrial process is designed to be time-efficient, reducing the synthesis period to three days or less .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-tetraphosphate undergoes various chemical reactions, including:

    Phosphorylation: The addition of phosphate groups to form higher-order phosphates.

    Hydrolysis: The breakdown of the compound into simpler molecules in the presence of water.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include diisopropylcarbodiimide, tri-n-butylamine, and anhydrous magnesium chloride . The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of uridine, such as uridine diphosphate and uridine triphosphate .

Scientific Research Applications

Uridine 5’-tetraphosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine 5’-tetraphosphate is unique due to its four phosphate groups, which confer distinct biochemical properties compared to its counterparts with fewer phosphate groups. This higher phosphorylation state allows it to participate in more complex biochemical reactions and regulatory processes .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYRQFJZOKNGO-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905179
Record name 4-Hydroxy-1-(5-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10003-94-8
Record name Uridine 5'-tetraphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1-(5-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Uridine 5'-tetraphosphate
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